THZ-P1-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

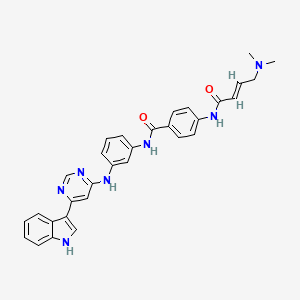

4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N7O2/c1-38(2)16-6-11-30(39)36-22-14-12-21(13-15-22)31(40)37-24-8-5-7-23(17-24)35-29-18-28(33-20-34-29)26-19-32-27-10-4-3-9-25(26)27/h3-15,17-20,32H,16H2,1-2H3,(H,36,39)(H,37,40)(H,33,34,35)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJJRRMQCUUKEO-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THZ-P1-2: A Technical Guide to the Covalent Inhibition of PI5P4K

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PI5P4K Family and the Advent of THZ-P1-2

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising three isoforms (PI5P4Kα, β, and γ), represents a class of lipid kinases crucial to cellular homeostasis. These enzymes catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a vital secondary messenger.[1] Dysregulation of phosphoinositide metabolism is implicated in a range of pathologies, including cancer.[2] The PI5P4K family, in particular, has emerged as a key regulator of fundamental cellular processes such as autophagy, metabolic signaling, and cell proliferation, making it an attractive target for therapeutic intervention.[1][2][3]

Until recently, the therapeutic potential of targeting these kinases was underexplored due to a lack of potent and specific small-molecule inhibitors.[3][4] The development of this compound marked a significant breakthrough, establishing it as a first-in-class, selective, and covalent pan-inhibitor of the PI5P4K family.[1][5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, relevant signaling pathways, and key experimental protocols for its characterization.

Mechanism of Covalent Inhibition

This compound achieves its potent and durable inhibition of PI5P4K through a covalent binding mechanism. The molecule features an electrophilic acrylamide "warhead" that is capable of undergoing a Michael addition reaction.[1] This reactive group allows this compound to form an irreversible covalent bond with specific, conserved cysteine residues located on a disordered loop within the PI5P4Kα, β, and γ isoforms.[3][4][5][7] This covalent modification permanently disables the enzymatic function of the kinase.[1][3] A key structural insight is that while the inhibitor binds within the active site, the targeted cysteines are situated outside the canonical ATP-binding pocket, a feature that contributes to its unique inhibitory profile.[8]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency and anti-proliferative effects.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical Potency (IC₅₀) | PI5P4Kα | 190 nM | [5][6][7] |

| Isoform Inhibition (at 0.7 µM) | PI5P4Kα | ~75% | [1][5] |

| PI5P4Kβ | ~50% | [1][5] | |

| PI5P4Kγ | ~75% | [1][5] | |

| Anti-proliferative Activity (IC₅₀) | AML/ALL Cell Lines | 0.87 - 3.95 µM | [5][9] |

Signaling Pathways and Cellular Consequences of Inhibition

PI5P4K enzymes are critical nodes in cellular signaling. Their inhibition by this compound instigates significant downstream effects, primarily impacting autophagy and intersecting with other major cancer-related pathways.

Core PI5P4K Signaling and Autophagy Regulation

PI5P4K converts PI-5-P into PI-4,5-P2. PI-4,5-P2 is a substrate for Phosphoinositide 3-kinase (PI3K), which generates PI-3,4,5-P3, a key activator of the oncogenic AKT signaling cascade.[2] Genetic and pharmacological inhibition of PI5P4K has revealed its critical role in autophagy, a cellular recycling process vital for cell survival under stress.[1][3]

Consequences of this compound Inhibition

By covalently inhibiting PI5P4K, this compound phenocopies the genetic deletion of the kinases.[3] This leads to a defect in autophagosome clearance, characterized by the accumulation of autophagic vesicles.[2][3][4] This disruption in autophagy flux triggers metabolic stress and subsequently activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[2][3][4][5][7] TFEB translocates to the nucleus, upregulating its target genes.[3][4][10] In leukemia cells, this cascade of events contributes to the loss of mitochondrial membrane potential, DNA damage, apoptosis, and overall anti-leukemic activity.[11][12]

Intersection with the Hippo Pathway

Recent studies have uncovered a novel regulatory axis connecting PI5P4K signaling with the Hippo pathway, a critical regulator of organ size and a frequently dysregulated pathway in cancer.[13][14] The core Hippo kinases, MST1 and MST2, directly phosphorylate and inhibit PI5P4K activity.[13][15][16] Conversely, PI5P4K activity modulates the Hippo pathway, with PI5P4K inhibition leading to decreased activity of the oncogenic transcriptional co-activator YAP.[14][16] This finding opens new avenues for targeting cancers with abnormal Hippo signaling by inhibiting PI5P4K.[14]

Experimental Protocols

Validating the mechanism and cellular effects of a covalent inhibitor like this compound requires specific experimental approaches.

Experimental Workflow for Covalent Inhibitor Validation

A logical workflow is essential to confirm covalent binding, irreversibility, and specific on-target engagement in a cellular context.

ADP-Glo™ Kinase Assay (Biochemical Potency)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced. It is a standard method for determining the IC₅₀ of kinase inhibitors.[17][18][19]

Methodology:

-

Kinase Reaction Setup: In a multi-well plate, combine the PI5P4K enzyme, the lipid substrate (e.g., PI-5-P vesicles), and varying concentrations of this compound in an optimized kinase reaction buffer.[20]

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[21]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[20][21]

-

ADP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[20][21]

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP produced and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a drug binds to its intended target in a physiological context (i.e., within intact cells).[22][23] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[22][24]

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T or a relevant leukemia cell line) with this compound or a vehicle control (DMSO) and incubate to allow for cell entry and target binding.[22][25]

-

Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot them. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler.[24][25]

-

Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.[23][24]

-

Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble PI5P4K at each temperature point using Western blotting or other protein detection methods.[22][24]

-

Data Analysis: Plot the amount of soluble PI5P4K against temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[24]

Chemoproteomics for Target Identification and Selectivity

To confirm covalent binding in cells and assess selectivity across the proteome, a chemoproteomic approach is employed. This often involves a tagged version of the inhibitor.[26][27][28]

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that includes a reporter tag, such as biotin (e.g., desthiobiotin) or an alkyne group for click chemistry, while maintaining biochemical potency.[3][26]

-

Cellular Labeling: Treat cells with the tagged probe. For competition experiments, pre-incubate cells with an excess of untagged this compound before adding the probe.[26][27]

-

Lysis and Enrichment: Lyse the cells. If an alkyne probe was used, perform a click reaction to attach biotin.[27] Use streptavidin-coated beads to pull down the biotin-tagged probe and any covalently bound proteins.[26][27]

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.[26][27]

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[26][27][29]

-

Data Analysis: The identification of PI5P4K isoforms confirms on-target engagement. The absence of PI5P4K in the competition experiment validates the specificity of the interaction. Other identified proteins represent potential off-targets.[26][29]

Conclusion

This compound is a potent, selective, and first-in-class covalent inhibitor of the PI5P4K family. Its unique mechanism of targeting cysteines on a disordered loop leads to irreversible inhibition of kinase activity. This inhibition results in profound cellular consequences, most notably the disruption of autophagy and the induction of apoptosis in cancer cells, particularly in acute leukemias.[3][4][11] The discovery of its interplay with the Hippo pathway further expands its potential relevance.[13] The robust biochemical and cellular effects, combined with a well-defined mechanism, establish this compound as an invaluable chemical probe to interrogate PI5P4K biology and a promising foundation for the development of novel therapeutics targeting cancers and other autophagy-dependent diseases.[1][3][4]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI5P4K Lipid Kinase Family in Cancer Using Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oncologynews.com.au [oncologynews.com.au]

- 15. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 18. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eastport.cz [eastport.cz]

- 20. ulab360.com [ulab360.com]

- 21. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. genesandcancer.com [genesandcancer.com]

- 28. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Disruption of Mitochondrial Homeostasis by THZ-P1-2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 (PIP4K2) family of lipid kinases.[1][2][3] Emerging research, particularly in the context of acute leukemia, has identified that the anti-neoplastic activity of this compound is significantly mediated by its profound impact on mitochondrial homeostasis and the autophagy process.[1][4][5] This technical document provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on mitochondrial function, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of all three PIP4K2 isoforms (PIP4K2A, PIP4K2B, and PIP4K2C).[1][2] It contains an electrophilic acrylamide group that covalently binds to a cysteine residue within a disordered loop of the kinase, thereby inhibiting its enzymatic activity.[2] The primary function of PIP4K2 is to phosphorylate phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a critical secondary messenger involved in numerous cellular processes.[2] By inhibiting PIP4K2, this compound disrupts the cellular balance of these phosphoinositides, leading to significant downstream consequences, including impaired autophagy and a collapse of mitochondrial homeostasis.[1][2]

Signaling Pathway: this compound Inhibition of PIP4K2

Caption: Inhibition of PIP4K2 by this compound blocks PI-4,5-P2 production, leading to impaired autophagy and disrupted mitochondrial homeostasis.

Quantitative Effects on Mitochondrial and Cellular Function

Treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells with this compound results in a dose-dependent disruption of key mitochondrial and metabolic functions.[6]

Table 1: Anti-Proliferative Activity of this compound

| Cell Line Type | Cell Lines Tested | IC₅₀ Range (72h) | Citation(s) |

| Myeloid | THP1, OCI/AML-2, HL60, SKM1, NOMO1, MV4-11, etc. | 5.6 to >100 µM | [3][6] |

| Lymphoid | SEMK2, Jurkat, NALM6, etc. | 2.3 to 13.4 µM | [3][6] |

Table 2: Impact of this compound on Mitochondrial and Metabolic Parameters

| Parameter Measured | Cell Lines | Treatment Conditions | Observed Effect | Citation(s) |

| Mitochondrial Membrane Potential | OCI-AML3, MV4-11 | 3.2 & 6.4 µM for 24h | Dose-dependent loss of membrane potential | [6][7] |

| Oxygen Consumption Rate (OCR) | OCI-AML3, MV4-11 | 6.4 µM | Reduction in basal and maximal cellular respiration | [6][7] |

| Extracellular Acidification Rate (ECAR) | OCI-AML3, MV4-11 | 6.4 µM | Reduction in glycolytic flux | [6][7] |

| Apoptosis | MV4-11, OCI-AML3, Jurkat, NALM6 | 1.6, 3.2, 6.4 µM for 24h | Dose-dependent induction of apoptosis | [8] |

Key Experimental Protocols

The following are detailed methodologies for assessing the impact of this compound on mitochondrial homeostasis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The cationic dye Tetramethylrhodamine, Ethyl Ester (TMRE) accumulates in active mitochondria with intact membrane potentials. A loss of potential prevents accumulation, resulting in a decreased fluorescence signal.[7]

-

Protocol:

-

Seed leukemia cells (e.g., OCI-AML3, MV4-11) and treat with vehicle or varying concentrations of this compound (e.g., 3.2 µM, 6.4 µM) for 24 hours.[7]

-

Incubate the cells with TMRE stain according to the manufacturer's protocol.

-

Analyze the cell population using a flow cytometer.

-

Quantify the TMRE fluorescence intensity. Data is typically expressed as a fold-change relative to the vehicle-treated control cells.[7]

-

Cellular Respiration and Glycolysis Assays (Seahorse)

-

Principle: A Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration (via OCR) and glycolysis (via ECAR)—in real-time.

-

Protocol:

-

Seed leukemia cells onto a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with vehicle or this compound (e.g., 6.4 µM) for the desired time.[7]

-

For OCR (Mito Stress Test): Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent to induce maximal respiration), and a mixture of rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration).[7]

-

For ECAR (Glycolysis Stress Test): Sequentially inject glucose, oligomycin (to force maximal glycolysis), and 2-deoxy-d-glucose (2-DG, a competitive inhibitor of glycolysis).[7]

-

The instrument records real-time OCR and ECAR, allowing for the calculation of basal respiration, maximal respiration, and glycolytic capacity.[6][7]

-

Apoptosis Assay

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.[8]

-

Protocol:

-

Treat leukemia cells with vehicle or increasing concentrations of this compound (e.g., 1.6, 3.2, 6.4 µM) for 24 hours.[8]

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add APC-conjugated Annexin V and PI to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry. The apoptotic cell population consists of Annexin V positive cells (both PI-negative and PI-positive).[8]

-

Visualized Workflow and Consequence Cascade

The inhibition of PIP4K2 by this compound initiates a cascade of cellular events culminating in cell death. This process involves the dual disruption of mitochondrial function and the cell's primary recycling pathway, autophagy.

Workflow: Cellular Response to this compound

Caption: The causal chain from this compound treatment to reduced cell viability, highlighting the central role of mitochondrial disruption.

Conclusion

This compound represents a novel pharmacological tool and potential therapeutic agent that targets the intersection of lipid signaling, autophagy, and mitochondrial metabolism. Its ability to induce a catastrophic failure in mitochondrial homeostasis underlies its potent anti-leukemic effects. The experimental frameworks provided herein offer robust methods for further investigating the mitochondrial-dependent mechanisms of this compound and other PIP4K2 inhibitors in various cellular contexts. Proteomic analyses suggest that the sensitivity of cancer cells to this compound is linked to their baseline mitochondrial metabolic state, opening avenues for biomarker development.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 4. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Impact of THZ-P1-2 on TFEB Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family.[1] Initially investigated for its anti-leukemic properties, its mechanism of action has revealed significant effects on fundamental cellular processes, including autophagy and lysosomal homeostasis.[2][3] This technical guide provides a detailed examination of the molecular impact of this compound, with a specific focus on its ability to modulate the signaling pathway of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[4][5][6] We consolidate quantitative data, present detailed experimental protocols for key assays, and provide visual diagrams of the associated signaling pathways to offer a comprehensive resource for researchers in oncology and cell biology.

Core Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of the PI5P4K family, which includes isoforms PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] These lipid kinases are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a critical secondary messenger.[1] this compound contains an electrophilic acrylamide moiety that covalently binds to a cysteine residue within a disordered loop of the kinase active site, thereby permanently inhibiting its enzymatic activity.[1][4] This inhibition disrupts cellular processes that are highly dependent on PI5P4K activity, most notably autophagic flux.[1][2]

Caption: Covalent inhibition of PI5P4K by this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through both direct enzymatic assays and cell-based proliferation assays.

Table 1: In Vitro Kinase Inhibition

This table summarizes the direct inhibitory effect of this compound on PI5P4K isoforms.

| Target Kinase | Parameter | Value | Reference |

| PI5P4Kα | IC₅₀ | 190 nM | [1][4] |

| PI5P4Kα & γ | % Inhibition (at 0.7 µM) | ~75% | [1][3] |

| PI5P4Kβ | % Inhibition (at 0.7 µM) | ~50% | [1][3] |

Table 2: Anti-proliferative Activity in Leukemia Cell Lines

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound in various acute leukemia cell lines after 72 hours of treatment.[3][7]

| Cell Line Type | Cell Lines | IC₅₀ Range (µM) | Reference |

| AML/ALL | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | 0.87 - 3.95 | [3] |

| Myeloid (Panel) | 21 common cell lines | 5.6 - >100 | [7][8] |

| Lymphoid (Panel) | 21 common cell lines | 2.3 - 13.4 | [7][8] |

Disruption of Autophagy and Lysosomal Function

A primary consequence of PI5P4K inhibition by this compound is the severe disruption of autophagy.[1][3] Autophagy is a catabolic process where cellular components are degraded via lysosomes to recycle nutrients and maintain homeostasis. This compound impairs autophagic flux, leading to the accumulation of autophagosomes that fail to fuse with lysosomes for degradation.[2][5] This results in the buildup of autophagy-related proteins like LC3B-II and p62, and is visibly characterized by an increase in the size and number of LAMP1-positive lysosomes and LC3B-positive autophagosomes.[5]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: THZ-P1-2 Inhibition of PI5P4Kα/β/γ

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the selective and covalent inhibitor THZ-P1-2 and its interaction with the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, including the α, β, and γ isoforms. This compound is a first-in-class tool compound that has demonstrated significant potential for studying the roles of PI5P4Ks in various cellular processes, particularly autophagy and cancer metabolism.[1][2][3] This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols for its characterization.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to a unique cysteine residue located on a disordered loop near the ATP-binding site of PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][3][4][5] The molecule contains an electrophilic acrylamide moiety that undergoes a Michael addition with the thiol group of the cysteine residue, leading to the formation of a stable covalent bond.[1] This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting its enzymatic activity.[1] The covalent nature of this inhibition provides durable and sustained target engagement within the cellular environment.

Data Presentation

Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| PI5P4Kα | ADP-Glo Kinase Assay | IC50 | 190 nM | [1][4][5][6] |

| PI5P4Kα | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~75% | [1][6][7] |

| PI5P4Kβ | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~50% | [1][6][7] |

| PI5P4Kγ | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~75% | [1][6][7] |

Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| THP1 | AML | IC50 | 0.87 - 3.95 | [6][8] |

| SEMK2 | ALL | IC50 | 0.87 - 3.95 | [6][8] |

| OCI/AML-2 | AML | IC50 | 0.87 - 3.95 | [6][8] |

| HL60 | AML | IC50 | 0.87 - 3.95 | [6][8] |

| SKM1 | AML | IC50 | 0.87 - 3.95 | [6][8] |

| NOMO1 | AML | IC50 | 0.87 - 3.95 | [6][8] |

Signaling Pathways

PI5P4K Signaling Pathway

Caption: PI5P4K signaling pathway and its inhibition by this compound.

Autophagy Regulation by PI5P4K

Caption: this compound disrupts autophagy by inhibiting PI5P4K.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted from methodologies used to characterize this compound's inhibitory effects on PI5P4Kα.

1. Reagents and Materials:

-

Recombinant human PI5P4Kα enzyme

-

PI(5)P lipid substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS

-

This compound stock solution (in DMSO)

-

White, solid-bottom 96-well plates

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, prepare a 10 µL reaction mixture containing:

-

2 µg/mL PI5P4Kα

-

100 µM PI(5)P

-

10 µM ATP

-

Varying concentrations of this compound (or DMSO for control)

-

-

Incubate the reaction at room temperature for 1 hour.

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general procedure to confirm the target engagement of this compound with PI5P4K in a cellular context.

1. Reagents and Materials:

-

Cells expressing endogenous or overexpressed PI5P4K

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes

-

Thermocycler

-

Centrifuge

2. Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C.

-

Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble PI5P4K in the supernatant by Western blot.

-

Generate a melting curve by plotting the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[10]

Western Blot for Autophagy Marker LC3-II

This protocol is for assessing the effect of this compound on autophagy by monitoring the levels of LC3-II.

1. Reagents and Materials:

-

Cells treated with this compound, DMSO, and optionally a positive control for autophagy induction (e.g., starvation) or a lysosomal inhibitor (e.g., Bafilomycin A1).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio or LC3-II levels (especially in the presence of a lysosomal inhibitor) indicates an increase in autophagosome number.[11][12]

Experimental Workflows

Covalent Inhibitor Characterization Workflow

Caption: Workflow for the characterization of a covalent inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for investigating the biology of the PI5P4K family. Its covalent mechanism of action and demonstrated cellular activity make it a powerful tool for elucidating the roles of these lipid kinases in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PI5P4Kα, β, and γ.

References

- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 9. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to THZ-P1-2: A Covalent Pan-Inhibitor of PI5P4K

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

THZ-P1-2 is a first-in-class, selective, and potent covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, which includes isoforms PI5P4Kα, β, and γ.[1][2] These lipid kinases play a crucial role in various cellular processes by catalyzing the phosphorylation of Phosphatidylinositol 5-phosphate (PI-5-P) to produce Phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2).[1] By irreversibly inhibiting PI5P4K, this compound serves as a critical tool for interrogating the therapeutic potential of targeting this pathway. It has demonstrated anti-leukemic activity by disrupting essential cellular processes such as autophagy and mitochondrial homeostasis.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule featuring an electrophilic acrylamide moiety, which is critical for its mechanism of action.[1] This functional group allows for covalent modification of its target kinases.[1]

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide | [5] |

| Molecular Formula | C₃₁H₂₉N₇O₂ | [5][6] |

| Molecular Weight | 531.61 g/mol | [3][5][6] |

| CAS Number | 2058075-45-7 | [6][7] |

| SMILES | O=C(C(C=C1)=CC=C1NC(/C=C/CN(C)C)=O)NC2=CC=CC(NC3=CC(C4=CNC5=CC=CC=C45)=NC=N3)=C2 | [2] |

Solubility and Storage

| Property | Value | Reference |

| Solubility | DMSO: 10 mg/mL (18.81 mM) Water: Insoluble Ethanol: Insoluble | [6] |

| Storage (Powder) | 3 years at -20°C | [6] |

| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent | [6][7] |

Mechanism of Action and Biological Activity

This compound functions as an irreversible inhibitor through covalent modification of its targets.[1] Its primary biological effects stem from the disruption of phosphoinositide signaling, which is integral to autophagy and metabolism.[1][3]

Molecular Mechanism

This compound contains an electrophilic acrylamide group that covalently binds to cysteine residues located on a disordered loop within the active site of PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][6][7] This binding, which occurs via a Michael addition, results in the irreversible inhibition of the kinases' enzymatic activity.[1] The inhibition of PI5P4K prevents the conversion of PI-5-P to PI-4,5-P2, a key signaling lipid involved in numerous cellular functions.[1]

Caption: Covalent inhibition of PI5P4K by this compound.

Biological Effects

The inhibition of PI5P4K by this compound leads to significant downstream cellular consequences:

-

Autophagy Disruption: It impairs autophagic flux and autophagosome clearance.[4][6][8] This also leads to the upregulation of Transcription Factor EB (TFEB) signaling, a master regulator of lysosomal biogenesis and autophagy.[2][7]

-

Mitochondrial Dysfunction: The compound disrupts mitochondrial homeostasis, causing a loss of mitochondrial membrane potential.[3][4][8]

-

Anti-Leukemic Activity: this compound induces DNA damage and apoptosis in acute leukemia cells.[4][8] It has shown modest anti-proliferative activity across a range of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines.[1][7] Studies also indicate it can reduce basal and maximal cellular respiration capacity as well as glycolytic flux in leukemic cells.[9]

In Vitro Potency and Selectivity

| Target/Assay | IC₅₀ / % Inhibition | Cell Lines | Reference |

| PI5P4Kα Kinase Activity | 190 nM | N/A | [1][6][7] |

| PI-4,5-P2 Formation (at 0.7 µM) | ~75% inhibition (PI5P4Kα, γ) ~50% inhibition (PI5P4Kβ) | N/A | [1][3][7] |

| Anti-proliferative Activity | 0.87 - 3.95 µM | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | [3][7] |

| Anti-proliferative Activity | 2.3 - 13.4 µM (lymphoid) 5.6 - >100 µM (myeloid) | Panel of 21 leukemia cell lines | [9] |

Methodologies for In Vitro Assessment

Detailed experimental protocols are typically found within supplementary materials of primary literature. However, the key assays used to characterize this compound involve well-established methodologies.

Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound are commonly measured using luminescence-based assays that quantify ATP levels as an indicator of metabolically active cells.

-

Method: Cell-Titer Glo® Luminescence Assay.[10]

-

Description: Cells are seeded in multi-well plates and treated with a concentration range of this compound for a specified period (e.g., 72 hours).[3][10] A reagent containing a thermostable luciferase and its substrate is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The signal is read on a luminometer, and IC₅₀ values are calculated from dose-response curves.[10]

Caption: A typical workflow for determining IC50 values.

Mitochondrial Function Assays

To assess the impact on mitochondrial health, mitochondrial membrane potential (ΔΨm) is evaluated.

-

Method: Tetramethylrhodamine, Ethyl Ester (TMRE) Staining with Flow Cytometry.[9]

-

Description: Cells are treated with this compound for a set duration (e.g., 24 hours).[9] Following treatment, cells are stained with TMRE, a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in ΔΨm results in reduced TMRE accumulation. The fluorescence intensity is then quantified on a per-cell basis using a flow cytometer.[9]

Conclusion

This compound is a potent and selective covalent pan-inhibitor of the PI5P4K family, providing a valuable chemical probe for studying phosphoinositide signaling. Its well-defined mechanism of action, involving the irreversible inhibition of PI5P4Kα/β/γ, leads to pronounced biological effects, including the disruption of autophagy and mitochondrial function. These activities translate to anti-proliferative effects in various leukemia cell models, highlighting the potential of PI5P4K as a therapeutic target in oncology. Further research leveraging this compound will continue to illuminate the roles of this lipid kinase family in both normal physiology and disease states.[1]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | C31H29N7O2 | CID 134451950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of THZ-P1-2: A First-in-Class Covalent Inhibitor of PI5P4K

A Technical Guide for Researchers and Drug Development Professionals

Abstract

THZ-P1-2 is a pioneering, first-in-class selective and covalent inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kα, β, and γ).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed to characterize its potent and selective inhibitory activity, its effects on cellular processes such as autophagy and mitochondrial homeostasis, and its anti-proliferative effects in leukemia cell lines. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of oncology, cell biology, and drug discovery, offering a foundation for further investigation into the therapeutic potential of PI5P4K inhibition.

Introduction

The phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI-5-P) to phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2).[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making this kinase family an attractive target for therapeutic intervention. This compound was developed as a potent and selective tool compound to investigate the biology of PI5P4K and to explore its therapeutic potential.[3] It is a covalent inhibitor that irreversibly binds to a unique cysteine residue within a disordered loop of the PI5P4K isoforms.[1][4]

Mechanism of Action

This compound is an acrylamide-based electrophilic compound that covalently modifies a non-catalytic cysteine residue present in a disordered loop of PI5P4Kα, β, and γ.[1][4] This irreversible binding leads to the inhibition of the kinase's ability to phosphorylate its substrate, PI-5-P, thereby disrupting the production of PI-4,5-P2. The inhibition of PI5P4K by this compound has been shown to induce a cascade of cellular events, most notably the disruption of autophagy and the impairment of mitochondrial homeostasis.[5][6] This leads to the accumulation of autophagosomes and a decrease in mitochondrial membrane potential, ultimately triggering apoptotic cell death in cancer cells.[7][8] Furthermore, this compound treatment leads to the nuclear translocation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| PI5P4Kα | ADP-Glo Kinase Assay | 190 | [1] |

| PI5P4Kβ | Radiometric TLC Assay | - (50% inhibition at 0.7 µM) | [1] |

| PI5P4Kγ | Radiometric TLC Assay | - (75% inhibition at 0.7 µM) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against PI5P4K Isoforms.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| THP1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 0.87 | [6] |

| SEMK2 | Acute Lymphoblastic Leukemia (ALL) | CellTiter-Glo | 1.2 | [6] |

| OCI/AML-2 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 2.5 | [6] |

| HL60 | Acute Promyelocytic Leukemia | CellTiter-Glo | 3.95 | [6] |

| SKM1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 1.8 | [6] |

| NOMO1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 2.1 | [6] |

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

ADP-Glo™ Kinase Assay for PI5P4Kα Activity

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Prepare a reaction mixture containing PI5P4Kα enzyme, PI-5-P substrate, and ATP in a kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[9]

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

-

Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.[10]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.

-

Treat the cells with a serial dilution of this compound or DMSO for 72 hours.[6]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Mitochondrial Membrane Potential Assay (TMRE Staining)

This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. In healthy cells with polarized mitochondria, TMRE accumulates in the mitochondria and fluoresces brightly. In apoptotic or unhealthy cells with depolarized mitochondria, the fluorescence intensity of TMRE is reduced.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]

- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. ulab360.com [ulab360.com]

Methodological & Application

Application Notes and Protocols for THZ-P1-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ-P1-2 is a potent and selective, first-in-class covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Kα, β, and γ). It functions by irreversibly binding to a cysteine residue within a disordered loop of the PI5P4K isoforms, effectively blocking their kinase activity.[1][2] This inhibition disrupts critical cellular processes, primarily autophagy and mitochondrial homeostasis, leading to anti-proliferative effects and induction of apoptosis in various cancer cell lines, with notable activity in leukemia models.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound covalently targets and inhibits the PI5P4K family of lipid kinases, which are responsible for the phosphorylation of phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2).[2] The inhibition of PI5P4K activity by this compound leads to a cascade of cellular events, including:

-

Disruption of Autophagy: this compound impairs autophagic flux, leading to the accumulation of autophagosomes. This is characterized by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1.[5]

-

Mitochondrial Dysfunction: Treatment with this compound results in the loss of mitochondrial membrane potential, a key indicator of mitochondrial damage and a precursor to apoptosis.[4][6]

-

Induction of Apoptosis: By disrupting essential cellular maintenance pathways, this compound triggers programmed cell death, evidenced by markers such as PARP cleavage.[5]

-

TFEB Signaling Upregulation: Inhibition of PI5P4K by this compound has been shown to increase the nuclear localization and activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7]

-

Synthetic Lethality with p53 Deficiency: There is evidence suggesting that cancer cells with loss-of-function mutations in the p53 tumor suppressor gene are particularly sensitive to PI5P4K inhibition, indicating a synthetic lethal interaction.[8][9]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| THP1 | AML | 0.87 - 3.95 |

| SEMK2 | ALL | 0.87 - 3.95 |

| OCI/AML-2 | AML | 0.87 - 3.95 |

| HL60 | AML | 0.87 - 3.95 |

| SKM1 | AML | 0.87 - 3.95 |

| NOMO1 | AML | 0.87 - 3.95 |

| Data sourced from multiple studies. The IC50 values represent a range observed across different experiments.[3][10] |

Table 2: Recommended Concentration Ranges and Incubation Times for Various In Vitro Assays

| Assay | Cell Lines | Recommended Concentration Range (µM) | Incubation Time |

| Cell Viability (e.g., MTT, WST-1) | AML/ALL cell lines | 0.1 - 100 | 24 - 72 hours |

| Apoptosis (Annexin V/PI Staining) | MV4-11, OCI-AML3, Jurkat, NALM6 | 1.6 - 6.4 | 24 hours |

| Mitochondrial Membrane Potential (TMRE) | OCI-AML3, MV4-11 | 3.2 - 6.4 | 24 hours |

| Western Blot (LC3-II, p62, PARP) | MV4-11, OCI-AML3, Jurkat, NALM6, HeLa | 1.6 - 6.4 | 24 hours |

| Autophagy Flux (Microscopy) | HeLa | 0.25 - 1.0 | 18 - 24 hours |

| TFEB Nuclear Translocation | HeLa | 0.25 - 1.0 | Overnight |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Cell Viability Assay (WST-1 Method)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-only control (vehicle).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1.6, 3.2, 6.4 µM) for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential Assay (TMRE Staining)

-

Cell Treatment: Seed cells and treat with this compound (e.g., 3.2, 6.4 µM) for 24 hours.[11] As a positive control for mitochondrial depolarization, treat a separate set of cells with CCCP (50 µM) for 15-30 minutes prior to staining.

-

TMRE Staining: Add TMRE (Tetramethylrhodamine, Ethyl Ester) to the cell culture medium to a final concentration of 100-200 nM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: For adherent cells, gently wash with pre-warmed PBS. For suspension cells, pellet by centrifugation and resuspend in PBS.

-

Analysis: Analyze the fluorescence intensity by flow cytometry (PE channel) or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Autophagy and Apoptosis Markers

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux, while the appearance of cleaved PARP indicates apoptosis.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. kumc.edu [kumc.edu]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding role of PI5P4Ks in cancer: A promising druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for THZ-P1-2 Treatment in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ-P1-2 is a potent and selective pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 (PIP4K2) enzymes, demonstrating significant anti-leukemic activity. These application notes provide a comprehensive overview of the treatment protocols for utilizing this compound in leukemia cell line research. Detailed methodologies for key experiments, including the assessment of cell viability, apoptosis, and protein expression, are presented. Furthermore, this document summarizes the quantitative data on the efficacy of this compound and visualizes the associated signaling pathways and experimental workflows.

Introduction

Acute leukemia is a challenging hematological malignancy characterized by genetic heterogeneity and drug resistance.[1][2] The PIP4K2 enzyme family plays a crucial role in various cellular processes, including mitochondrial homeostasis and autophagy.[1][3] this compound is a first-in-class covalent inhibitor of PIP4K2s (PIP4K2α, β, and γ) that irreversibly binds to the kinase domain.[4] This inhibition disrupts mitochondrial function and impairs autophagic flux, leading to reduced cell viability, DNA damage, and apoptosis in leukemia cells.[1][3][4] Notably, this compound has shown synergistic effects with the BCL2 inhibitor venetoclax, suggesting a promising combination therapy strategy.[1][5]

Data Presentation

Table 1: this compound IC50 Values in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of human myeloid and lymphoid leukemia cell lines following 72 hours of treatment.

| Cell Line | Leukemia Type | IC50 (µM) |

| Myeloid | ||

| THP1 | AML | 0.87 - 3.95 |

| OCI/AML-2 | AML | 0.87 - 3.95 |

| HL60 | AML | 0.87 - 3.95 |

| SKM1 | AML | 0.87 - 3.95 |

| NOMO1 | AML | 0.87 - 3.95 |

| MV4-11 | AML | 5.6 - >100 |

| OCI-AML3 | AML | 5.6 - >100 |

| Kasumi-1 | AML | Not Specified |

| NB4 | APL | Not Specified |

| U-937 | AML | Not Specified |

| Lymphoid | ||

| SEMK2 | ALL | 0.87 - 3.95 |

| Jurkat | T-ALL | 2.3 - 13.4 |

| NALM6 | B-ALL | 2.3 - 13.4 |

Data sourced from multiple studies; ranges may reflect experimental variability.[2][4][6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines

-

RPMI-1640 or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the culture medium. A typical concentration range is 1.6 to 100 µM.[4]

-

Add the diluted this compound to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubate the plate for 24, 48, or 72 hours.[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

-

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed leukemia cells and treat with the desired concentrations of this compound (e.g., 3.2 and 6.4 µM) for 24 or 48 hours.[7] Include a vehicle-treated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis (PARP1 cleavage) and autophagy (LC3B) following this compound treatment.

Materials:

-

Leukemia cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP1, anti-LC3B, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound (e.g., 1.6, 3.2, and 6.4 µM) for 24 hours.[7]

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PARP1 at 1:1000, anti-LC3B at 1:1000) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like α-tubulin to normalize protein levels.

-

Visualizations

Caption: Signaling pathway of this compound in leukemia cells.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound presents a promising therapeutic agent for acute leukemia by targeting PIP4K2s and disrupting essential cellular processes like mitochondrial homeostasis and autophagy. The provided protocols offer a standardized approach for investigating the anti-leukemic effects of this compound in a laboratory setting. Further research, particularly focusing on in vivo models and combination therapies, is warranted to fully elucidate its clinical potential.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bosterbio.com [bosterbio.com]

- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Optimal Concentration of THZ-P1-2 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

THZ-P1-2 is a first-in-class, selective, and covalent inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) family, which includes PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][2] It acts by covalently targeting cysteine residues on a disordered loop within these kinases.[1][2] The primary mechanism of action of this compound involves the disruption of autophagy and mitochondrial homeostasis, which leads to its anti-leukemic and broader anti-cancer activities.[3][4] The inhibition of PI5P4Kα kinase activity by this compound has been demonstrated with an IC50 of 190 nM.[1][5] In various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, this compound has shown anti-proliferative effects with IC50 values in the low micromolar range.[1][2]

The determination of an optimal working concentration for this compound in in vitro assays is a critical step to ensure reproducible and meaningful results. This document provides detailed protocols for establishing the optimal concentration range for various cell-based assays.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for this compound from published studies, which can serve as a starting point for designing experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (PI5P4Kα) | 190 nM | Kinase Assay | [1][5] |

| Inhibition of PI-4,5-P2 formation | ~75% inhibition by PI5P4Kα and PI5P4Kγ; ~50% inhibition by PI5P4Kβ | At 0.7 µM | [1][2] |

| Anti-proliferative IC50 | 0.87 - 3.95 µM (72h) | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | [1][3] |

| Apoptosis Induction | 1.6, 3.2, and 6.4 µM (24h) | MV4-11, OCI-AML3, Jurkat, NALM6 | [6] |

| Impairment of UHRF1 levels | 5 and 10 µM (24h) | hTERT-RPE1 | [1] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Storage of Stock Solution | Reference |

| DMSO | 10 mg/mL (18.81 mM) | 1 year at -80°C; 1 month at -20°C | [5] |

| Water | Insoluble | N/A | [5] |

| Ethanol | Insoluble | N/A | [5] |

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cancer cell line(s) (e.g., AML or ALL cell lines)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Resazurin)

-

Multichannel pipette

-

Plate reader (Luminometer, spectrophotometer, or fluorometer)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.

-

Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize (for adherent cells) or directly collect (for suspension cells) and perform a cell count.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM, with 3-fold dilutions.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

-

For suspension cells, add 100 µL of the 2x concentrated compound dilutions to the 100 µL of cell suspension in the wells. For adherent cells, remove the old medium and add 200 µL of the final compound dilutions.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 72 hours, as this is a common time point for this compound).

-

-

Cell Viability Measurement (using CellTiter-Glo® as an example):

-

After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis for Target Engagement and Downstream Signaling

This protocol is designed to assess the effect of this compound on downstream signaling pathways, such as autophagy.

Materials:

-

This compound

-

Appropriate cell line(s)

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations (e.g., based on the IC50 value determined in Protocol 1, such as 0.5x, 1x, and 2x IC50) for a specific time (e.g., 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the image using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

-

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for determining optimal this compound concentration.

References

Application Notes and Protocols: THZ-P1-2 in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) α, β, and γ isoforms.[1][2] It has emerged as a valuable tool for investigating the role of PI5P4K in cancer metabolism. By covalently targeting a cysteine residue within a disordered loop of the PI5P4K enzymes, this compound irreversibly inhibits their kinase activity.[1][2] This inhibition has profound effects on cellular processes crucial for cancer cell survival and proliferation, primarily through the disruption of autophagy and mitochondrial homeostasis.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in cancer metabolism research, including detailed experimental protocols and data presentation.

Mechanism of Action